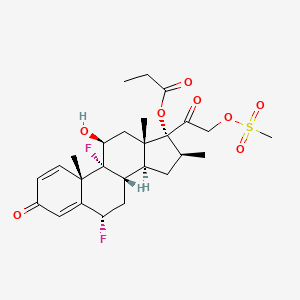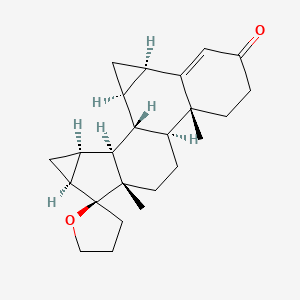![molecular formula C31H24N4Na2O8S2 B13409102 7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The raw materials are carefully measured and mixed, and the reaction parameters are optimized to achieve the desired product quality. Post-reaction, the compound is purified through filtration, crystallization, and drying processes to obtain the technical grade product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction pathway and conditions.
Aplicaciones Científicas De Investigación
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt is utilized in several scientific research fields:
Chemistry: Used as a dye and pigment in analytical chemistry for staining and visualization.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in textile, paper, and leather industries for dyeing and printing purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo bonds, leading to changes in their activity or structure. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt stands out due to its multiple azo linkages and sulfonic acid groups, which enhance its solubility and stability. These features make it particularly suitable for industrial dyeing applications where high performance and durability are required.
Propiedades
Fórmula molecular |
C31H24N4Na2O8S2 |
|---|---|
Peso molecular |
690.7 g/mol |
Nombre IUPAC |
disodium;7-hydroxy-8-[[4-[4-[(4-methoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C31H26N4O8S2.2Na/c1-18-14-20(4-11-26(18)33-32-23-7-9-24(43-3)10-8-23)21-5-12-27(19(2)15-21)34-35-31-28(36)13-6-22-16-25(44(37,38)39)17-29(30(22)31)45(40,41)42;;/h4-17,36H,1-3H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clave InChI |
IFOFOSIVPFPEMS-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)



![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)

![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)

![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
